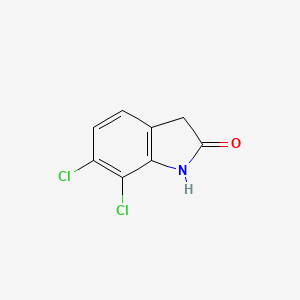

6,7-Dichloroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAKMKCWKMCZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Cl)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Dichloroindolin 2 One

De Novo Synthesis Strategies

De novo strategies are fundamental for constructing the core structure of 6,7-dichloroindolin-2-one from basic chemical building blocks. These multi-step sequences allow for the precise placement of substituents on the benzene (B151609) ring prior to cyclization.

A key de novo approach commences with appropriately substituted benzene derivatives. For instance, 1,2-dichloro-3-nitrobenzene serves as a viable starting material. researchgate.net A synthetic sequence starting from this precursor can lead to the formation of a trihalogenated indolin-2-one, which acts as a central building block for this compound and its derivatives. researchgate.net The synthesis of the related 2,6-dichloronitrobenzene has been documented via the oxidation of 2,6-dichloroaniline (B118687) using peroxytrifluoroacetic acid. orgsyn.org This highlights a general method for preparing nitroaromatic compounds that can serve as precursors in indolinone synthesis.

Another classic and straightforward method for producing dichlorinated isatins (precursors to indolin-2-ones) is the Sandmeyer isatin (B1672199) synthesis. smolecule.com This process involves the condensation of a primary arylamine, such as 3,4-dichloroaniline (B118046), with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. smolecule.comnih.gov The resulting α-isonitrosoacetanilide intermediate then undergoes electrophilic cyclization in the presence of a strong acid like sulfuric acid to form the desired isatin ring system. smolecule.comnih.gov

The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization. vapourtec.com A reported synthetic sequence to a key trihalogenated indolin-2-one building block from 1,2-dichloro-3-nitrobenzene involves six high-yielding steps. researchgate.net Further modification of this intermediate can then lead to a variety of substituted 6,7-dichloroindolin-2-ones in an extended 8-step sequence. researchgate.net

Optimization is a critical aspect of these multi-step syntheses to ensure efficiency and high yields. whiterose.ac.uk For example, in the Sandmeyer synthesis of substituted isatins, maintaining the reaction temperature at 55 °C was found to be crucial for the successful synthesis of certain di-substituted intermediates. nih.gov The choice of purification methods also plays a role in optimization; sequences that utilize precipitation and washing processes are often preferred for their efficiency and scalability. researchgate.net The development of telescoped continuous reactions, where multiple steps are performed sequentially without isolating intermediates, represents a significant advancement in optimizing multi-step syntheses by reducing waste and increasing safety. whiterose.ac.uk

Table 1: Example of a Multi-step Synthesis Approach

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Condensation | 3,4-dichloroaniline, chloral hydrate, hydroxylamine hydrochloride | smolecule.comnih.gov |

| 2 | Cyclization (Sandmeyer) | Concentrated sulfuric acid | smolecule.comnih.gov |

| 3 | Reduction (Isatin to Indolin-2-one) | Reducing agents (e.g., hydrazine (B178648) hydrate) | core.ac.uk |

Specific, documented syntheses provide concrete pathways to this compound. One such synthesis involves the preparation of 6,7-dichloro-3-methylthio-indolin-2-one as an intermediate. researchgate.net The synthesis of various substituted indolin-2-ones often starts from the corresponding isatin. For example, 6,7-dichloroisatin can be synthesized and subsequently converted to the target indolin-2-one. The classical Sandmeyer reaction, starting from 3,4-dichloroaniline, is a well-established method for obtaining the 6,7-dichloroisatin precursor. smolecule.com

Regioselective Chlorination Approaches for Indolin-2-ones

An alternative to de novo synthesis is the direct, regioselective chlorination of an existing indolin-2-one scaffold. This approach is contingent on controlling the position of the incoming chlorine substituent on the aromatic ring.

Directed halogenation methods utilize a directing group to guide the electrophilic halogen to a specific position on the aromatic ring. For indoline (B122111) systems, Pd-catalyzed C-H halogenation has been achieved at the C7 position using a removable directing group. acs.org This strategy offers high regioselectivity. Similarly, Cu-mediated chlorination of indoles has been accomplished at the C-2 position by employing a pyrimidyl protecting group as a director. rsc.org While these examples pertain to indoles and indolines, the principles of directed halogenation are applicable to controlling regioselectivity in related heterocyclic systems.

The inherent electronic properties of the indolin-2-one ring system and the influence of existing substituents dictate the pattern of electrophilic substitution. The indolin-2-one nucleus is generally electron-rich and susceptible to electrophilic attack. Substituents already present on the ring can either activate or deactivate it towards further substitution and direct the incoming electrophile to specific positions. lumenlearning.comminia.edu.eg

Activating groups, which are electron-donating, increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions relative to themselves. lumenlearning.comlibretexts.org Deactivating groups, which are electron-withdrawing, slow down the reaction and generally direct incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com Halogens are a notable exception; they are deactivating yet direct ortho- and para-substitution. libretexts.orgmasterorganicchemistry.com In the context of the indolin-2-one scaffold, electrophilic substitution reactions can readily introduce residues at the C-5 and C-7 positions. researchgate.net The lactam portion of the indolin-2-one ring deactivates the aromatic ring, but the lone pair on the nitrogen atom can direct electrophiles to the C-5 and C-7 positions, which are para and ortho to the nitrogen, respectively.

Table 2: Influence of Substituent Type on Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Effect | Example Groups |

|---|---|---|---|

| Activating | Increases rate | Ortho, Para | -OH, -NH2, -CH3 |

| Deactivating | Decreases rate | Meta | -NO2, -CN, -CO2H |

| Deactivating (Halogens) | Decreases rate | Ortho, Para | -F, -Cl, -Br, -I |

Alternative Precursor-Based Syntheses

Conversion from Isatin Derivatives (e.g., 4,7-dichloroisatin (B105665) as a precursor to related compounds)

Isatin (1H-indole-2,3-dione) derivatives are versatile and highly valuable precursors for the synthesis of indolin-2-ones (oxindoles). The conversion typically involves the selective reduction of the C3-keto group of the isatin ring to a methylene (B1212753) (CH₂) group, leaving the C2-amide carbonyl intact.

A common method to achieve this transformation is the Wolff-Kishner reduction or similar reactions using hydrazine hydrate. For instance, a patented process describes the synthesis of 7-fluoroisatin, which is subsequently reacted with hydrazine and glycol. google.com This suggests a reductive pathway to convert the isatin to the corresponding indolin-2-one. A similar strategy is applicable for dichlorinated analogs. The synthesis of the required 6,7-dichloroisatin precursor can be accomplished via the Sandmeyer methodology, which involves the condensation of 3,4-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by acid-catalyzed cyclization. smolecule.com

Isatin derivatives can also be converted into more complex indolin-2-one structures. For example, 4,7-dichloroisatin serves as a starting material for the synthesis of C3-substituted indolin-2-ones. In a base-catalyzed aldol-type reaction with various acetophenones, 4,7-dichloroisatin is converted into 3-hydroxy-3-(2-aryl-2-oxoethyl)indolin-2-ones. nih.govcore.ac.uk This reaction demonstrates the utility of dichloroisatins as synthons for building structurally diverse indolin-2-one libraries.

Table 1: Synthesis of C3-Substituted Indolin-2-ones from 4,7-Dichloroisatin nih.gov

| Starting Material 1 | Starting Material 2 | Product | Yield |

| 4,7-Dichloroisatin | 4-Methoxyacetophenone | 4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | 95% |

| 4,7-Dichloroisatin | 4-Fluoroacetophenone | 4,7-Dichloro-3-hydroxy-3-(2-(4-fluorophenyl)-2-oxoethyl)indolin-2-one | 96.7% |

| 4,7-Dichloroisatin | 3,5-Dimethoxyacetophenone | 4,7-Dichloro-3-(2-(3,5-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one | 67.2% |

Synthetic Routes to Related Dichloroindolin-2-ones (e.g., 5,6-dichloroindolin-2-one (B1311402), 3,3-dichloroindolin-2-ones)

The synthesis of various dichloroindolin-2-one isomers often starts from different dichlorinated aniline (B41778) precursors or involves specific halogenation reactions on the indolin-2-one core.

Synthesis of 5,6-Dichloroindolin-2-one: The precursor for 5,6-dichloroindolin-2-one is 5,6-dichloroisatin. This isatin derivative is synthesized from 3,4-dichloroaniline following the Sandmeyer isatin synthesis protocol. researchgate.net The subsequent reduction of 5,6-dichloroisatin, likely via methods such as hydrazine hydrate treatment, would yield the target 5,6-dichloroindolin-2-one.

Synthesis of 3,3-Dichloroindolin-2-ones: A distinct class of isomers, 3,3-dichloroindolin-2-ones, are synthesized not by chlorination of the benzene ring but by dichlorination at the C3 position of the indolin-2-one core. An effective method involves the conversion of various substituted isatins into isatin-3-hydrazones. These intermediates are then subjected to a dichlorination reaction with (dichloroiodo)benzene (PhICl₂) in the presence of a Lewis base catalyst like pyridine. smolecule.com This deoxygenative dihalogenation provides a rapid and chemoselective route to 3,3-dichloroindolin-2-ones in high yields. smolecule.comnih.gov

Table 2: Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-Hydrazone Derivatives nih.gov

| Isatin Precursor | Reagent | Product | Yield |

| Isatin | Hydrazine, then PhICl₂/Pyridine | 3,3-Dichloroindolin-2-one | 97% |

| N-Methylisatin | Hydrazine, then PhICl₂/Pyridine | N-Methyl-3,3-dichloroindolin-2-one | 78% |

| N-Benzylisatin | Hydrazine, then PhICl₂/Pyridine | N-Benzyl-3,3-dichloroindolin-2-one | Not specified |

Synthesis from Alternative Precursors: A novel synthetic approach for highly substituted indolin-2-ones, including the 6,7-dichloro scaffold, begins with 1,2-dichloro-3-nitrobenzene. This starting material is converted over six steps into a key trihalogenated indolin-2-one building block, which can then be further modified to produce a library of 4-substituted-6,7-dichloroindolin-2-one derivatives. This strategy is particularly useful for accessing derivatives with substitution patterns that are difficult to achieve through electrophilic substitution on the parent ring system.

Chemical Reactivity and Reaction Mechanisms of 6,7 Dichloroindolin 2 One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. solubilityofthings.com The rate and regioselectivity of these reactions on the 6,7-dichloroindolin-2-one core are governed by the electronic effects of the existing substituents. wikipedia.org

The benzene (B151609) ring of this compound has three substituents that influence the position of an incoming electrophile: the fused lactam ring (specifically the amide nitrogen and its connection to the aromatic ring) and two chlorine atoms at positions C-6 and C-7. The available positions for substitution are C-4 and C-5.

The directing influence of a substituent is determined by its ability to donate or withdraw electron density, through both inductive and resonance effects. masterorganicchemistry.com Activating groups increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate. wikipedia.org

The substituents on the this compound ring have the following properties:

Amide Nitrogen (N-1): The nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring via resonance. This effect is strongly activating and directs substitution to the positions ortho (C-4) and para (C-5) to the point of fusion. masterorganicchemistry.com Although it is part of a lactam, where the carbonyl group diminishes its donating ability, it remains a powerful ortho, para-director. masterorganicchemistry.com

The directing effects of the individual substituents on the available C-4 and C-5 positions are as follows:

The amide nitrogen directs to both C-4 (ortho) and C-5 (para).

The C-6 chlorine atom directs to C-5 (ortho) and C-4 (meta, a non-directing influence).

The C-7 chlorine atom directs to C-5 (para) and C-4 (ortho).

When multiple substituents are present, their directing influences can be either reinforcing (cooperative) or antagonistic (non-cooperative). libretexts.orglibretexts.org In this case, the directing effects are largely reinforcing towards the C-5 position. The amide nitrogen, C-6 chlorine, and C-7 chlorine all favor substitution at C-5. While the C-4 position is also activated by the nitrogen and C-7 chlorine, it is subject to significant steric hindrance from the adjacent C-7 chlorine atom. masterorganicchemistry.comlibretexts.org Therefore, electrophilic substitution is predicted to occur predominantly at the less sterically hindered and electronically favored C-5 position.

| Substituent | Electronic Effect | Directing Influence | Effect on Available Positions |

|---|---|---|---|

| Amide Nitrogen (at N-1) | Activating (Resonance Donor) | Ortho, Para | Activates C-4 (ortho) and C-5 (para) |

| Chlorine (at C-6) | Deactivating (Inductive Withdrawer), Ortho, Para-Directing (Resonance Donor) | Ortho, Para | Directs to C-5 (ortho) |

| Chlorine (at C-7) | Deactivating (Inductive Withdrawer), Ortho, Para-Directing (Resonance Donor) | Ortho, Para | Directs to C-4 (ortho) and C-5 (para) |

The mechanism for electrophilic aromatic substitution proceeds via a two-step pathway. masterorganicchemistry.com First, the π-electron system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org This step is typically the rate-determining step of the reaction. mnstate.edu In the second step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

The regioselectivity of the reaction is dictated by the stability of the possible Wheland intermediates. acs.org Substituents that stabilize the positive charge of the intermediate will favor substitution at the positions that benefit most from this stabilization (ortho and para for electron-donating groups). libretexts.org

In the case of this compound, the electron-donating resonance effect from the amide nitrogen is the most powerful directing influence. masterorganicchemistry.com Attack at the C-5 position allows the positive charge in one of the resonance structures of the Wheland intermediate to be placed on C-6, adjacent to the nitrogen. This allows for direct delocalization of the nitrogen's lone pair, providing significant stabilization. While attack at C-4 also allows for resonance stabilization from the nitrogen, the resulting intermediate would be more sterically hindered and potentially destabilized by the inductive effects of the nearby chlorine atoms. The stability of the σ-complex, governed by these electronic and steric factors, ultimately determines the reaction pathway, favoring the formation of the 5-substituted product. acs.org

Nucleophilic Reactivity and Additions

The heterocyclic ring of this compound contains two primary sites for nucleophilic attack: the carbonyl carbon (C-2) and the α-carbon (C-3).

The carbonyl group at C-2 is part of a lactam, which is a cyclic amide. The reactivity of amides toward nucleophiles is significantly lower than that of aldehydes or ketones. allstudiesjournal.com This reduced electrophilicity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. allstudiesjournal.com

Despite this reduced reactivity, the C-2 carbonyl can undergo reactions typical of carbonyl compounds, particularly with strong nucleophiles or under forcing conditions. These reactions primarily include:

Reduction: Strong reducing agents can reduce the lactam carbonyl. For example, agents like lithium aluminum hydride can reduce the amide to an amine.

Addition of Organometallic Reagents: Powerful nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl group, although these reactions are less common than with ketones. pressbooks.pub

The methylene (B1212753) group at the C-3 position is flanked by the electron-withdrawing carbonyl group and the aromatic ring, making it an "active methylene" group. shivajicollege.ac.inslideshare.net The protons at this position are relatively acidic (pKa ≈ 16-20) and can be removed by a base to form a nucleophilic enolate. pressbooks.pub This enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions.

A prominent reaction involving the C-3 position is the base-catalyzed condensation with aldehydes, analogous to a Knoevenagel or Claisen-Schmidt condensation. amazonaws.com This reaction is widely used to synthesize 3-substituted indolin-2-one derivatives. For instance, this compound reacts with various benzaldehydes in the presence of a base like piperidine (B6355638) to yield (E/Z)-3-benzylideneindolin-2-one products. amazonaws.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent/Conditions | Product Type |

|---|---|---|---|---|

| This compound | 3,4,5-trimethoxybenzaldehyde | Piperidine | Reflux | (E/Z)-6,7-Dichloro-3-(3,4,5-trimethoxybenzylidene)indolin-2-one |

Another important reaction utilizing the active methylene character of the C-3 position is the Mannich reaction . ddugu.ac.in This is a three-component reaction involving the indolinone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgvedantu.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enolate of the indolinone to form a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.org

Ring-Forming Reactions and Cycloadditions

Ring-forming reactions, particularly cycloadditions, represent a powerful strategy for building molecular complexity. wikipedia.org While this compound itself is not a typical substrate for cycloadditions, its derivatives, especially those containing a double bond at the C-3 position (3-ylideneindolin-2-ones), are excellent participants in such reactions. libretexts.org

The exocyclic double bond in 3-ylideneindolin-2-ones is polarized by the adjacent electron-withdrawing carbonyl group, making it an electron-deficient alkene. This electronic feature makes it a suitable component in several types of cycloaddition reactions:

Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, a conjugated diene reacts with a double or triple bond (the dienophile) to form a six-membered ring. iitk.ac.inlibretexts.org The electron-deficient double bond of a 3-ylidene-6,7-dichloroindolin-2-one derivative can act as a potent dienophile, reacting with electron-rich dienes to construct complex spirocyclic or fused ring systems. libretexts.org The reaction is typically concerted and highly stereospecific. vanderbilt.edu

[2+2] Cycloaddition: The reaction of two alkene components to form a four-membered cyclobutane (B1203170) ring is also possible. slideshare.net While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are allowed and provide a viable route to cyclobutane-fused indolinone structures. libretexts.org Ketenes are an exception and can undergo thermal [2+2] cycloadditions with alkenes. libretexts.org

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole (a molecule with positive and negative charges delocalized over three atoms) and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. libretexts.org The double bond of 3-ylidene-6,7-dichloroindolin-2-one can serve as the dipolarophile, reacting with dipoles such as azides, nitrones, or nitrile oxides to generate novel spiro-heterocyclic indolinone scaffolds.

Catalyzed Transformations Involving the this compound Moiety

Catalysis plays a pivotal role in the derivatization of the this compound scaffold, enabling a wide range of transformations with high efficiency and selectivity.

Lewis acid catalysis accelerates reactions by activating substrates through the acceptance of an electron pair. wikipedia.org This activation can facilitate various transformations, including carbon-carbon bond formation and cycloaddition reactions. wikipedia.orgnih.gov For instance, Lewis acids like titanium, aluminum, and boron compounds are commonly employed to catalyze reactions such as the Diels-Alder reaction and Friedel-Crafts alkylation. wikipedia.orgmdpi.com In the context of indolin-2-one derivatives, Lewis acid catalysis can be used to promote annulation reactions for the synthesis of complex heterocyclic systems. nih.govsci-rad.com For example, an efficient synthesis of quinazoline (B50416) derivatives has been achieved using a titanocene (B72419) Lewis acid catalyst. rsc.org

Lewis base catalysis , on the other hand, involves the donation of an electron pair by the catalyst to a substrate, thereby increasing its reactivity. sioc.ac.cnprinceton.edu This mode of catalysis can enhance both the nucleophilicity and electrophilicity of the reacting species. sioc.ac.cnprinceton.edu Lewis bases such as pyridines and phosphines are effective catalysts for a variety of reactions, including acylations and the synthesis of β-amino acid derivatives. princeton.edunih.govdb-thueringen.de The synthesis of highly substituted indole (B1671886) and indoline (B122111) derivatives has been accomplished through a Lewis base-catalyzed asymmetric multicomponent 1,2-boronate rearrangement. nih.gov

Table 1: Examples of Lewis Acid/Base Catalyzed Reactions

| Catalyst Type | Reaction | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Lewis Acid | [5+2]-Annulation | Chiral Silylalcohol and Isatin (B1672199) | Spirooxindole | nih.gov |

| Lewis Acid | Povarov Reaction | N-arylimine and Electron-rich Olefin | Tetrahydroquinoline | sci-rad.com |

| Lewis Acid | Quinazoline Synthesis | --- | Quinazoline Derivative | rsc.org |

| Lewis Base | N-Allylation | Trifluoroacetamide and Morita-Baylis-Hillman Carbonate | β-Amino Acid Derivative | db-thueringen.de |

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnsioc-journal.cn

Cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis. eie.grsioc-journal.cn These reactions typically employ palladium, nickel, or copper catalysts to couple an organometallic reagent with an organic halide or triflate. sioc-journal.cnresearchgate.net While specific examples involving this compound as a substrate in cross-coupling reactions are noted, the general applicability of these methods to aryl halides suggests its potential for such transformations. researchgate.net For instance, Pd-catalyzed Suzuki cross-coupling reactions are used for iterative bond formation. eie.gr

Other transition metal-catalyzed reactions include visible light photoredox catalysis, which has been used for the intermolecular [3+2] annulation of cyclopropylanilines with alkynes to yield cyclic allylic amines and fused indolines. beilstein-journals.org

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies.

Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. d-nb.infomdpi.comsemanticscholar.org These reactions can lead to higher yields, shorter reaction times, and simpler workup procedures. d-nb.info Boric acid has been used as a catalyst for the solvent-free synthesis of 2-(arylamino) nicotinic acid derivatives. d-nb.info

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. beilstein-journals.orgnih.govijnrd.orgmdpi.com This technique has been successfully applied to a wide range of organic transformations, including multicomponent reactions for the synthesis of heterocyclic compounds and the production of quinoline (B57606) derivatives. beilstein-journals.orgnih.govasianpubs.org The advantages of microwave-assisted synthesis include spectacular acceleration of chemical reactions, higher yields, and enhanced product purities. nih.gov

Table 2: Comparison of Conventional and Greener Synthetic Methods

| Method | Advantages | Example Application | Reference |

|---|---|---|---|

| Solvent-Free | Environmentally friendly, reduced waste, often faster | Synthesis of 2-(arylamino) nicotinic acid derivatives | d-nb.info |

Derivatization and Structural Modification of 6,7 Dichloroindolin 2 One

Functionalization at the C-3 Position

The C-3 position of 6,7-dichloroindolin-2-one is a primary site for chemical modification, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures.

Synthesis of 3-Arylidene-6,7-dichloroindolin-2-ones

A common method for modifying the C-3 position is the synthesis of 3-arylidene-6,7-dichloroindolin-2-ones. These compounds are typically prepared through a Knoevenagel condensation reaction between this compound and various aromatic aldehydes. nih.gov This reaction is often catalyzed by a base, such as piperidine (B6355638) or pyrrolidine (B122466), in a solvent like ethanol (B145695) or methanol (B129727). The resulting 3-arylidene derivatives have been synthesized with a variety of substituents on the aryl ring. researchgate.netresearchgate.netamazonaws.com

Table 1: Examples of Synthesized 3-Arylidene-6,7-dichloroindolin-2-ones and their Reported Yields

| Aryl Aldehyde Used | Resulting Compound | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | (E/Z)-6,7-Dichloro-3-(4-nitrobenzylidene)indolin-2-one | Not Specified | amazonaws.com |

| 4-(Dimethylamino)benzaldehyde | (E/Z)-6,7-Dichloro-3-[4-(dimethylamino)benzylidene]indolin-2-one | Not Specified | amazonaws.com |

| 4-(Trifluoromethyl)benzaldehyde | (E/Z)-6,7-Dichloro-3-[4-(trifluoromethyl)benzylidene]indolin-2-one | Not Specified | amazonaws.com |

| 3,5-Bis(trifluoromethyl)benzaldehyde | (E/Z)-3-[3,5-Bis(trifluoromethyl)benzylidene]-6,7-dichloroindolin-2-one | Not Specified | amazonaws.com |

| Pyridine-2-carboxaldehyde | (E)-6,7-Dichloro-3-(pyridin-2-ylmethylene)indolin-2-one | Not Specified | amazonaws.com |

| Benzo[d]thiazole-2-carbaldehyde | (E)-3-(benzo[d]thiazol-2-ylmethylene)-6,7-dichloroindolin-2-one | Not Specified | researchgate.net |

Introduction of Aminomethylene and Other Functional Groups

Beyond arylidene groups, other functionalities can be introduced at the C-3 position. For example, aminomethylene groups can be installed. Research has shown that the presence of an amino group can influence the chemical properties of the resulting molecule. nih.gov The synthesis often involves the reaction of this compound with a suitable reagent to introduce the desired functional group.

Formation of Spiro-Fused Systems (e.g., spirooxindole γ-butyrolactones)

The C-3 position of this compound is also a key site for the construction of spiro-fused systems, which are complex three-dimensional structures. A notable example is the synthesis of spirooxindole γ-butyrolactones. mdpi.commdpi.com These compounds are characterized by a spirocyclic junction at the C-3 position of the oxindole (B195798) ring.

One synthetic approach involves a metal-free formal carbon-halogen bond insertion of isatins into allylic bromides, followed by treatment with trifluoroacetic acid to facilitate the formation of the spirooxindole-γ-butyrolactone ring system. rsc.org Another method utilizes a zinc-mediated domino reaction of isatin (B1672199) derivatives with 2-(bromomethyl)acrylates to directly synthesize spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com These synthetic strategies provide efficient pathways to complex molecular scaffolds. mdpi.comrsc.orgnih.gov

Synthesis of 3,3-Di(indolyl)indolin-2-ones

Another significant modification at the C-3 position is the synthesis of 3,3-di(indolyl)indolin-2-ones. These compounds are formed by the reaction of an isatin derivative, which can be prepared from this compound, with two equivalents of indole (B1671886). nih.gov A one-pot synthesis method catalyzed by vanadyl sulfate (B86663) (VOSO4) in an aqueous medium has been developed for this transformation. nih.gov This reaction provides a straightforward route to these complex indole-containing structures.

Dichlorination at C-3 (e.g., 3,3-dichloroindolin-2-ones)

The C-3 position can also be dihalogenated. Specifically, 3,3-dichloroindolin-2-ones can be synthesized from the corresponding isatin-3-hydrazones. nih.govresearchgate.net The reaction involves treating the isatin-3-hydrazone with (dichloroiodo)benzene (PhICl2). nih.govresearchgate.net The use of a Lewis base catalyst has been shown to be crucial for this reaction to proceed rapidly and with high chemoselectivity, affording the desired 3,3-dichloroindolin-2-ones in good yields. nih.govresearchgate.net This method offers a novel approach to deoxygenative dihalogenation. researchgate.net

N-Substitution and Modifications of the Indolin-2-one Nitrogen

The nitrogen atom of the indolin-2-one ring is another site for structural modification. N-substitution can significantly alter the properties of the molecule. For example, N-alkylation or N-arylation can be achieved through various synthetic methods. These modifications can influence the molecule's conformation and its interactions with other molecules. While specific examples for this compound are less detailed in the provided context, the general principles of N-substitution on the indolin-2-one scaffold are well-established in organic chemistry.

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental methods for modifying the indolin-2-one core at the nitrogen atom. These reactions introduce alkyl or acyl groups, which can significantly alter the chemical properties of the parent molecule.

One example of such a modification is the synthesis of 1-(6,7-Dichloroindolin-1-yl)ethan-1-one . This N-acyl indoline (B122111) is prepared from 6,7-dichloro-2,3-dihydro-1H-indole. nih.gov The synthesis involves the reaction of the starting indoline with an acetylating agent. The resulting compound has been characterized using NMR spectroscopy and mass spectrometry. nih.gov N-acyl indolines are of interest as they have been investigated as non-covalent inhibitors of certain enzymes. researchgate.net

The general principle of Friedel-Crafts alkylation and acylation involves the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst. byjus.comlibretexts.orgmasterorganicchemistry.com This process generates an electrophile that then attacks the aromatic ring. byjus.commasterorganicchemistry.com In the context of this compound, these reactions would typically occur at the nitrogen atom, which is the most nucleophilic site.

Formation of N-Aryl Indolin-2-ones

A significant area of structural modification involves the introduction of an aryl group at the nitrogen atom of the indolin-2-one ring system. This creates N-aryl indolin-2-ones, a class of compounds that includes molecules with notable biological relevance.

A prominent example is 1-(2,6-dichlorophenyl)-2-indolinone (B195509) . This compound is structurally related to the non-steroidal anti-inflammatory drug, diclofenac (B195802). smolecule.comchemicalbook.com One synthetic route to this compound starts from diclofenac itself, which is treated with thionyl chloride in an organic mixed solvent to induce intramolecular amidation. google.comgoogle.com This method has been reported to produce high yields of the desired product. google.comgoogle.com An alternative synthesis involves the heating of N-chloroacetyl-N-phenyl-2,6-dichloroaniline with aluminum chloride. smolecule.com The characterization of 1-(2,6-dichlorophenyl)-2-indolinone is typically performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure. smolecule.com

The synthesis of N-aryl indolin-2-ones can be achieved through various palladium-catalyzed C-H amination reactions of appropriately substituted phenethylamine (B48288) derivatives. organic-chemistry.org These methods offer efficient ways to form the indoline ring system with a variety of substituents.

Modifications on the Benzene (B151609) Ring and Chloro-Substituents

Further diversification of the this compound scaffold can be achieved by modifying the benzene ring or the existing chloro substituents. These modifications can influence the electronic properties and steric profile of the molecule.

Strategic Considerations for Further Halogenation

The introduction of additional halogen atoms onto the aromatic ring is a common strategy in medicinal chemistry. sigmaaldrich.comtcichemicals.com For instance, the bromination of aromatic compounds can be achieved using various reagents and conditions. rsc.orgresearchgate.net In the case of related structures like perylenediimide (PDI) derivatives, bromination has been used to create precursors for coupling reactions. researchgate.net For indolin-2-one derivatives, halogenation can be directed to specific positions. For example, the synthesis of 6-chloro-7-fluoroindoline-2,3-dione (B1489576) often proceeds through a halogenated indolin-2-one intermediate. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction. sigmaaldrich.comtcichemicals.com

Position-Specific Functionalization

Modifying specific positions on the benzene ring of the indolin-2-one core, other than through halogenation, allows for the introduction of a wide range of functional groups. The functionalization of the C4 position of the indole ring system is a notable challenge due to the inherent reactivity of other positions. chim.it However, methods have been developed to achieve C4-alkylation of pyridines, a related heterocyclic system, by using blocking groups to direct the reaction to the desired position. chemrxiv.orgnih.govnih.gov

For indolin-2-one derivatives, a novel synthesis of highly substituted 3-arylideneindolin-2-ones with flexible modification at the C4 position has been reported. researchgate.net This multi-step synthesis starts from 1,2-dichloro-3-nitrobenzene and proceeds through a trihalogenated indolin-2-one building block, allowing for subsequent modifications at both the C3 and C4 positions. researchgate.net Palladium-catalyzed C-H activation has also been utilized for the C7-carbonylation of indolines, providing access to another class of substituted derivatives. rsc.org

Diversity-Oriented Synthesis Strategies for this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful approach for generating libraries of structurally diverse small molecules from a common starting material. sci-hub.senih.govscispace.commdpi.com This strategy is particularly useful for exploring new chemical space and identifying novel bioactive compounds. sci-hub.senih.gov The core principle of DOS involves using branching pathways from a common intermediate to create a wide range of molecular skeletons and stereochemistries. scispace.com

For the this compound scaffold, DOS strategies could be employed to rapidly generate a library of derivatives with variations at multiple positions. For example, a "build/couple/pair" strategy could be used, where different building blocks are coupled to the indolin-2-one core, followed by a pairing step to create cyclic or more complex structures. nih.gov The inherent reactivity of the indolin-2-one system, with its multiple functionalizable sites (N-H, C=O, aromatic C-H bonds), makes it an excellent candidate for DOS approaches. researchgate.net By systematically varying the reagents and reaction conditions at each step, a large and diverse library of this compound derivatives can be synthesized for further investigation.

Spectroscopic and Advanced Characterization Techniques for 6,7 Dichloroindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of individual atoms. For 6,7-dichloroindolin-2-one and its analogues, ¹H, ¹³C, and, for specific derivatives, ¹⁹F NMR are routinely employed. General experimental procedures involve recording spectra on 300, 400, 500, or 600 MHz spectrometers using deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). rsc.orgsrce.hrbeilstein-journals.org Chemical shifts (δ) are reported in parts per million (ppm). rsc.org

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the N-H proton of the lactam, and the methylene (B1212753) (CH₂) protons at the C3 position.

The aromatic region typically displays signals corresponding to the protons on the benzene (B151609) ring. For the 6,7-dichloro substituted pattern, two doublets would be expected for the H-4 and H-5 protons, with their chemical shifts influenced by the electron-withdrawing chlorine atoms. The proton attached to the nitrogen (N-H) usually appears as a broad singlet at a downfield chemical shift, often above 10 ppm in DMSO-d₆, due to its acidic nature. beilstein-journals.org The two protons at the C3 position (the -CH₂- group) typically appear as a singlet. Substitution at this C3 position, as seen in many derivatives, replaces this singlet with signals corresponding to the new substituent's protons.

Detailed ¹H NMR data for various related dichloroindolin-2-one derivatives are presented below, illustrating the typical chemical shift ranges.

| Compound | Solvent | ¹H NMR (δ, ppm) and Coupling Constants (J, Hz) |

| 3,7-Dichloroindolin-2-one beilstein-journals.org | DMSO-d₆ | 11.22 (s, 1H, NH), 7.54 – 7.25 (m, 2H, Ar-H), 7.05 (t, J = 7.8 Hz, 1H, Ar-H), 5.67 (s, 1H, C3-H) |

| 3,4-Dichloroindolin-2-one beilstein-journals.org | DMSO-d₆ | 11.00 (s, 1H, NH), 7.06 (d, J = 8.2 Hz, 1H, Ar-H), 6.85 (d, J = 7.8 Hz, 1H, Ar-H), 5.57 (s, 1H, C3-H) |

| 5-Bromo-3,3-dichloroindolin-2-one mdpi.com | DMSO-d₆ | 11.49 (s, 1H, NH), 7.87 (s, 1H, Ar-H), 7.59 (d, J = 8.3 Hz, 1H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Ar-H) |

| 3,3-Dichloro-5-nitroindolin-2-one mdpi.com | DMSO-d₆ | 12.04 (s, 1H, NH), 8.45 (s, 1H, Ar-H), 8.32 (d, J = 8.7 Hz, 1H, Ar-H), 7.18 (d, J = 8.7 Hz, 1H, Ar-H) |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound and its derivatives, key signals include the carbonyl carbon (C2) of the lactam, carbons of the aromatic ring, and the C3 carbon.

The carbonyl carbon (C=O) is highly deshielded and typically resonates in the range of 169-174 ppm. beilstein-journals.orgmdpi.com The aromatic carbons (C4, C5, C6, C7, C3a, C7a) appear between approximately 100 and 145 ppm, with their precise shifts determined by the electronic effects of the chlorine substituents. The chlorinated carbons (C6 and C7) will show characteristic shifts. The C3 carbon, typically a methylene group in the parent structure, is found further upfield.

The table below summarizes ¹³C NMR data for several related dichloro-substituted indolin-2-ones.

| Compound | Solvent | ¹³C NMR (δ, ppm) |

| 3,7-Dichloroindolin-2-one beilstein-journals.org | DMSO-d₆ | 173.1, 140.1, 130.2, 128.3, 124.3, 123.6, 114.3, 52.3 |

| 3,4-Dichloroindolin-2-one beilstein-journals.org | DMSO-d₆ | 172.2, 144.3, 132.2, 131.0, 123.6, 122.4, 109.1, 51.4 |

| 5-Bromo-3,3-dichloroindolin-2-one mdpi.com | DMSO-d₆ | 169.2, 138.9, 135.6, 131.2, 128.0, 115.4, 113.9, 74.7 |

| 3,3-Dichloro-5-nitroindolin-2-one mdpi.com | DMSO-d₆ | 169.7, 145.6, 143.8, 129.8, 129.4, 121.0, 112.5, 73.8 |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique formula has a distinct exact mass. For this compound and its derivatives, HRMS is critical for confirming their identity, especially when distinguishing between isomers or compounds with similar nominal masses. The technique is often performed using electrospray ionization (ESI). rsc.orgbeilstein-journals.org

The following table presents HRMS data for several halogenated indolin-2-one derivatives, demonstrating the close agreement between the calculated (calcd) and experimentally found exact masses.

| Compound | Ion | Calculated Mass [M-H]⁻ or [M+H]⁺ (m/z) | Found Mass (m/z) |

| 3,7-Dichloroindolin-2-one beilstein-journals.org | [M-H]⁻ | 199.9675 | 199.9667 |

| 3,4-Dichloroindolin-2-one beilstein-journals.org | [M-H]⁻ | 199.9675 | 199.9668 |

| 5-Bromo-3,3-dichloroindolin-2-one mdpi.com | [M+H]⁺ | 279.8926 | 279.8925 |

| 7-Bromo-3,3-dichloro-2-oxindole rsc.org | [M+H]⁺ | 279.8926 | 279.8927 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. srce.hr This hyphenated technique is invaluable for the analysis of this compound and its derivatives, particularly in complex environments such as reaction mixtures or biological samples. mdpi.comnih.gov

The LC component separates the target compound from impurities, starting materials, and by-products. nih.gov The eluent from the chromatography column is then introduced into the mass spectrometer, which serves as a highly sensitive and selective detector. The MS can be operated to scan a range of masses or in selected ion monitoring (SIM) mode to detect specific ions corresponding to the compound of interest and its derivatives. srce.hr This method is routinely used to monitor reaction progress, assess the purity of synthesized compounds (>95% purity is often confirmed this way), and identify metabolites in biological studies. mdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. wikipedia.orglibretexts.org For indolin-2-one derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural features. The characteristic absorption bands for related dichloroindolin-2-one structures provide insight into the expected spectral features of this compound.

Key IR absorption peaks for related dichloroindolinone compounds include the lactam C=O stretch, typically observed in the range of 1680-1720 cm⁻¹, and C-Cl vibrations, which appear in the 600-800 cm⁻¹ region. For instance, the IR spectrum of 3,3-dichloroindolin-2-one shows a characteristic C=O stretching band at 1743 cm⁻¹. rsc.org Additionally, N-H stretching vibrations are expected in the region of 3150-3500 cm⁻¹ for unsubstituted indolinones. wpmucdn.com Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. vscht.cz

Table 1: Characteristic IR Absorption Peaks for Indolin-2-one Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Lactam | C=O Stretch | 1680 - 1720 | Strong | |

| Amine | N-H Stretch | 3150 - 3500 | Medium | wpmucdn.com |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium-Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | vscht.cz |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak | vscht.cz |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture, ensuring the purity of synthesized compounds like this compound. wikipedia.orgadvancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds. wikipedia.org It is widely used to determine the purity of indolinone derivatives and to quantify components in a mixture. advancechemjournal.comresearchgate.net The method involves injecting a sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped at high pressure. advancechemjournal.com

For compounds like this compound, a reversed-phase HPLC method is commonly employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is often performed using a UV-Vis detector, as the aromatic ring system of the indolinone core absorbs UV light. infitek.comlibretexts.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes (less than 2 µm) in the stationary phase, resulting in higher resolution, greater sensitivity, and faster analysis times. ijsrtjournal.comaustinpublishinggroup.com This technique operates at higher pressures than conventional HPLC. ijsrtjournal.com UPLC is particularly advantageous for complex mixtures and for high-throughput screening. waters.com The principles are similar to HPLC, but the enhanced efficiency allows for better separation of closely related impurities from the main compound. austinpublishinggroup.com UPLC systems, like the Waters ACQUITY UPLC, are designed to handle the high backpressures generated by the small particle columns. reuzeit.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor reaction progress, identify compounds, and assess purity. libretexts.orgwikipedia.org It operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase (a thin layer of adsorbent material, like silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). libretexts.orgkhanacademy.org

For this compound, TLC can be used to quickly check for the presence of starting materials and byproducts. A common mobile phase for indolinone derivatives is a mixture of hexane (B92381) and ethyl acetate. jgpt.co.in The separated spots are typically visualized under UV light, where the UV-active indolinone ring will appear as dark spots on a fluorescent background. wikipedia.orgnih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. libretexts.org

X-ray Diffraction Studies (for structural elucidation of related indoline (B122111) systems)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific study for this compound is not detailed, analysis of related indoline and isatin (B1672199) structures provides valuable insights into the expected crystal packing and molecular geometry.

For example, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione, an indoline derivative, was determined using single-crystal X-ray crystallography. eurjchem.comresearchgate.net The study revealed a triclinic crystal system with the space group P-1. eurjchem.comresearchgate.net Similarly, the crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione was solved from powder diffraction data, showing that the molecules form chains linked by N–H⋯O hydrogen bonds. cambridge.org These studies on related compounds demonstrate how X-ray diffraction can elucidate intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the solid-state properties of these molecules. cambridge.orgmdpi.com

Table 2: Crystallographic Data for a Related Indoline Derivative

| Parameter | 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione | Reference |

|---|---|---|

| Crystal System | Triclinic | eurjchem.comresearchgate.net |

| Space Group | P-1 | eurjchem.comresearchgate.net |

| a (Å) | 11.8333(6) | eurjchem.comresearchgate.net |

| b (Å) | 12.8151(6) | eurjchem.comresearchgate.net |

| c (Å) | 17.1798(8) | eurjchem.comresearchgate.net |

| α (°) | 77.317(4) | eurjchem.comresearchgate.net |

| β (°) | 74.147(4) | eurjchem.comresearchgate.net |

| γ (°) | 66.493(5) | eurjchem.comresearchgate.net |

| V (ų) | 2280.0(2) | eurjchem.comresearchgate.net |

| Z | 1 | eurjchem.comresearchgate.net |

Elemental Analysis (e.g., CHNS)

Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound. It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is then compared to the calculated theoretical values based on the compound's molecular formula to verify its purity and confirm its identity. For halogenated compounds like this compound, the analysis would typically be for C, H, and N.

For a related compound, 6-Amino-1-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, the calculated elemental composition was C, 58.41%; H, 2.94%; N, 13.62%. The experimentally found values were C, 58.21%; H, 2.45%; N, 13.33%, which are in close agreement with the theoretical values. researchgate.net This demonstrates the utility of elemental analysis in confirming the successful synthesis of a target molecule.

Comprehensive Quality Control Methodologies

The quality control of this compound and its derivatives is paramount to ensure the purity, identity, and consistency of these compounds for research and development applications. A multi-faceted approach employing a suite of spectroscopic and chromatographic techniques is essential for a comprehensive quality assessment. These methodologies are applied throughout the synthesis and purification processes to monitor reaction progress, identify byproducts, and confirm the structure and purity of the final product.

The primary analytical methods for the quality control of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Infrared (IR) spectroscopy also plays a role in confirming the presence of key functional groups.

In the synthesis of various substituted 3,3-dichloroindolin-2-ones, for instance, quality control is embedded in the experimental process. rsc.org Thin-Layer Chromatography (TLC) is utilized for monitoring the consumption of starting materials during the chlorination of 3-hydrazono-2-oxindole derivatives. rsc.org Following purification by column chromatography, the structural integrity and purity of the synthesized compounds are confirmed by a combination of NMR, IR, and High-Resolution Mass Spectrometry (HRMS). rsc.org For example, the synthesis of 7-bromo-3,3-dichloro-2-oxindole, a derivative, involved characterization where the melting point, IR, ¹H NMR, ¹³C NMR, and HRMS data were all recorded to ensure the correct product was obtained. rsc.org

Similarly, in the development of highly substituted 4-substituted 3-arylidene-6,7-dichloroindolin-2-ones, quality inspection of the final products was carried out using mass spectrometry to confirm the molecular weight and both ¹H and ¹³C-NMR for structural elucidation. researchgate.net Commercial suppliers of this compound also provide access to analytical data such as NMR, HPLC, and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the quality of their compounds. bldpharm.com

The following tables summarize typical analytical data used for the quality control of a derivative of this compound, providing a reference for the expected spectroscopic fingerprints.

Table 1: Spectroscopic Data for 7-Bromo-3,3-dichloro-2-oxindole

| Technique | Observed Data |

|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.70 (br. s, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.62 (d, J=8.2 Hz, 1H), 7.12 (app. t, J=7.7 Hz, 1H) rsc.org |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 168.9, 138.7, 135.2, 130.2, 125.3, 124.0, 103.2, 75.0 rsc.org |

| IR (ATR) | 3166, 1738, 1609, 1469, 1158 cm⁻¹ rsc.org |

| HRMS (ESI) | Calculated for C₈H₅ONBrCl₂ (M+H)⁺: 279.8926, Found: 279.8927 rsc.org |

| Melting Point | 198-200 °C (dec.) rsc.org |

Data sourced from a study on the synthesis of 3,3-dichloroindolin-2-ones. rsc.org

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity assessment and quantification | Retention time, peak area (purity), separation of impurities |

| LC-MS | Purity assessment and molecular weight determination | Retention time, mass-to-charge ratio of the parent molecule and fragments |

| ¹H NMR | Structural elucidation and purity | Chemical shift, coupling constants, integration (proton environment and count) |

| ¹³C NMR | Structural elucidation | Chemical shift (carbon skeleton) |

| IR Spectroscopy | Functional group identification | Absorption bands corresponding to specific functional groups (e.g., C=O, N-H) |

| HRMS | Elemental composition confirmation | Exact mass measurement to determine the elemental formula |

| TLC | Reaction monitoring and preliminary purity check | Rf value, visualization of spots under UV light |

| Melting Point | Purity assessment | Sharpness and range of melting temperature |

These comprehensive quality control methodologies ensure that this compound and its derivatives meet the required specifications for their intended applications in research and as building blocks in medicinal chemistry.

Theoretical and Computational Studies of 6,7 Dichloroindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Electronic Structure Analysis (e.g., via quantum chemistry)

The electronic structure of a molecule dictates its physical and chemical properties. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) are key to understanding this structure.

DFT calculations on closely related compounds, such as 6-chloroindolin-2-one, provide a strong basis for understanding the electronic properties of the 6,7-dichloro derivative. nih.gov For 6-chloroindolin-2-one, calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the molecular structure. nih.gov The analysis of Natural Bond Orbitals (NBO) reveals the delocalization of the nitrogen atom's lone pair of electrons into the N-C bond of the amide group, which influences the molecule's geometry and reactivity. nih.gov

The addition of a second chlorine atom at the 7-position is expected to further influence the electronic distribution. Chlorine is an electron-withdrawing group, and its presence on the benzene (B151609) ring will lower the energy levels of the molecular orbitals. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and greater polarizability. nih.gov For instance, in a study of various substituted indoline (B122111) derivatives, the HOMO and LUMO values were analyzed to understand their electronic characteristics. ukm.my

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. researchgate.net It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net For the indolin-2-one scaffold, the carbonyl oxygen typically presents a region of negative electrostatic potential, making it a prime site for hydrogen bond donation, while the N-H group is a region of positive potential, acting as a hydrogen bond donor. nih.govresearchgate.net The chlorine atoms would further increase the positive potential on the aromatic ring, influencing how the molecule interacts with biological targets. rsc.org

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; important for interactions with electron-deficient sites in receptors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; relevant for interactions with electron-rich sites. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity, lower kinetic stability, and higher polarizability. nih.gov |

| MEP | Molecular Electrostatic Potential; a 3D map of charge distribution. | Identifies regions for electrophilic and nucleophilic attack, crucial for predicting non-covalent interactions like hydrogen bonding. researchgate.net |

Reactivity Predictions based on Computational Models

Computational models can predict a molecule's reactivity using global and local descriptors derived from DFT calculations. These descriptors quantify the molecule's tendency to participate in chemical reactions. mdpi.comresearchgate.net

Global Reactivity Descriptors:

Chemical Hardness (η): Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical attacks (f0). mdpi.com For the indolin-2-one core, these calculations would likely pinpoint the carbonyl carbon as a site susceptible to nucleophilic attack and the aromatic ring carbons as potential sites for electrophilic interactions, further influenced by the directing effects of the chloro substituents.

Based on the electronic structure, 6,7-dichloroindolin-2-one is predicted to be a reactive molecule. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group would make the aromatic ring electron-deficient, while the amide nitrogen and carbonyl oxygen provide sites for hydrogen bonding. These features are critical for its potential interactions with biological macromolecules.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to modern drug discovery.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry and has been the subject of numerous docking studies against various protein targets, particularly protein kinases. acs.orgnih.gov

For example, various 3-substituted indolin-2-ones have been docked into the ATP binding pocket of Receptor Tyrosine Kinases (RTKs) like VEGFR, EGFR, and Her-2. acs.org These studies have shown that the indolin-2-one core typically forms key hydrogen bonds with the hinge region of the kinase domain. The N-H and C=O groups of the lactam ring are crucial for this interaction, acting as a hydrogen bond donor and acceptor, respectively.

In a typical docking study involving a substituted indolin-2-one, the following interactions are observed:

Hydrogen Bonds: The N-H group of the indolinone ring often forms a hydrogen bond with a backbone carbonyl oxygen in the protein's hinge region. The C=O group can accept a hydrogen bond from a backbone N-H group. acs.org

Hydrophobic Interactions: The benzene ring of the indolinone core and its substituents (in this case, the two chlorine atoms) can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atoms on the benzene ring could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site, further stabilizing the complex.

While specific docking studies for this compound are not widely published, studies on similar molecules like 5-chloro-isatin derivatives have demonstrated their potential to bind effectively to protein targets like the SARS-CoV-2 ACE2 receptor. dntb.gov.uax-mol.net These studies highlight the importance of the chloro-substituted indolinone scaffold in establishing potent interactions.

Table 2: Common Interactions of Indolin-2-one Derivatives in Docking Studies

| Interaction Type | Ligand Group | Receptor Group | Example Target |

|---|---|---|---|

| Hydrogen Bond (Donor) | Indolinone N-H | Backbone Carbonyl (e.g., Cys, Glu) | Protein Kinases acs.org |

| Hydrogen Bond (Acceptor) | Indolinone C=O | Backbone Amide (e.g., Cys, Asp) | Protein Kinases acs.org |

| Hydrophobic | Benzene Ring | Aliphatic/Aromatic Residues (e.g., Leu, Val, Phe) | Various Kinases acs.org |

| Halogen Bond | Chlorine Atom | Carbonyl Oxygen, Serine OH | ACE2 Receptor x-mol.net |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking cannot. dntb.gov.uadntb.gov.ua An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the analysis of the stability of binding poses, conformational changes, and the role of solvent molecules. ijbiotech.com

After docking this compound into a target protein, an MD simulation would be the next step to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time (e.g., 50-200 nanoseconds), researchers can determine if the docked pose is stable. ijbiotech.com

Analyze Intermolecular Interactions: MD simulations can track the persistence of hydrogen bonds and other interactions identified in docking, providing a more accurate picture of the key binding determinants.

Calculate Binding Free Energy: Techniques like MM/PBSA or MM/GBSA can be applied to the MD trajectory to estimate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone. frontiersin.org

Conformational Analysis

Studies on substituted indolin-2-ones have used computational methods like the Monte-Carlo Multiple Method with force fields (e.g., MM3) or quantum semi-empirical calculations (e.g., SAM1) to determine the relative stability of different isomers and conformers. core.ac.uk For example, in the case of 3-(N,N-dimethylaminomethylene)indolin-2-one, calculations were used to evaluate the energy difference between Z and E isomers, correctly predicting the major isomer observed experimentally. core.ac.uk

For this compound, the primary conformational flexibility would involve the orientation of the N-H bond and potential slight deviations from planarity in the five-membered ring. The molecule is largely rigid, a property often favored in drug design as it reduces the entropic penalty upon binding to a target. The planarity of the bicyclic system is a key feature, facilitating stacking interactions within a protein's active site. A study on 6-chloroindolin-2-one confirmed its near-planar structure through both X-ray crystallography and DFT calculations, with a dihedral angle of only 1.13° between the pyrrolidine (B122466) and benzene rings. nih.gov This planarity is a defining structural feature that would be expected to be maintained in the 6,7-dichloro analog.

Structure-Property Relationship Studies (excluding explicit biological properties)

Theoretical and computational chemistry offer powerful tools to investigate the intrinsic properties of molecules, providing insights into their structure, stability, and potential for intermolecular interactions. For this compound, computational studies are crucial for understanding how its specific dichlorination pattern influences its physicochemical characteristics.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the types and strengths of non-covalent interactions that this compound can form. These interactions are fundamental to its behavior in various chemical environments. The molecular structure features several key sites for interaction: the amide proton (N-H), the carbonyl oxygen (C=O), the aromatic ring, and the two chlorine atoms.

A significant interaction predicted for halogenated molecules is halogen bonding . This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (an electron donor). nih.gov The electron density on a covalently bonded halogen is anisotropically distributed, leading to a region of positive electrostatic potential (a "σ-hole") on the halogen atom opposite to the covalent bond. nih.govunimi.it In this compound, the chlorine atoms attached to the benzene ring are predicted to possess these σ-holes, enabling them to form halogen bonds with electron-rich atoms like oxygen or nitrogen from neighboring molecules. Computational studies on similar chloro-substituted aromatic systems have quantified the strength of such interactions, suggesting they are a significant directional force in molecular recognition and crystal packing. rsc.org

DFT calculations performed on the closely related 6-chloroindolin-2-one have shown that the molecule is nearly planar and forms centrosymmetric dimers in the solid state through strong N-H···O hydrogen bonds. nih.gov It is expected that this compound would exhibit similar primary hydrogen bonding between the amide proton and the carbonyl oxygen. In addition to these primary interactions, the presence of two chlorine atoms introduces the potential for a network of weaker interactions, including Cl···Cl and C-H···O contacts, which would further stabilize the crystal lattice. nih.gov The prediction of these interactions is vital for understanding the molecule's solid-state structure and properties like melting point and solubility.

The molecular electrostatic potential (MEP) surface is a key computational tool for visualizing and predicting intermolecular interactions. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen, making it a hydrogen bond acceptor site. Positive potential (blue) would be located around the amide N-H group, identifying it as a hydrogen bond donor, and on the outer face of the chlorine atoms (the σ-hole), marking them as halogen bond donor sites.

The introduction of two chlorine atoms onto the indolin-2-one core at the 6- and 7-positions profoundly influences the molecule's electronic properties and chemical reactivity. Chlorine atoms exert two main electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). doubtnut.com

The inductive effect (-I) involves the withdrawal of electron density from the aromatic ring through the sigma bond due to chlorine's high electronegativity. This effect generally deactivates the aromatic ring towards electrophilic substitution. The resonance effect (+M) involves the donation of a lone pair of electrons from the chlorine atom into the π-system of the benzene ring. doubtnut.com While the inductive effect is generally stronger than the resonance effect for halogens, the resonance effect still influences the electron distribution, particularly at the ortho and para positions. doubtnut.com

In this compound, the cumulative inductive effect of two chlorine atoms significantly reduces the electron density of the benzene ring. This withdrawal of electron density also affects the lactam ring, influencing the acidity of the N-H proton and the basicity of the carbonyl oxygen.

Frontier Molecular Orbital (FMO) theory is a powerful computational approach to understanding chemical reactivity. ulethbridge.casemanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Computational studies on halogenated aromatic compounds show that halogenation typically lowers the energy of both the HOMO and LUMO. nih.gov For this compound, the strong electron-withdrawing nature of the two chlorine atoms is expected to stabilize (lower the energy of) both frontier orbitals compared to the non-halogenated indolin-2-one. This stabilization of the LUMO would make the molecule a better electron acceptor. The precise impact on the HOMO-LUMO gap and, consequently, on the molecule's kinetic stability and reactivity profile, would be determined by the relative extent of stabilization of the two orbitals. DFT calculations are essential for quantifying these values.

The table below presents hypothetical data based on general principles from computational studies of similar halogenated aromatic compounds to illustrate the expected influence of dichlorination on the electronic properties of the indolin-2-one scaffold.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Indolin-2-one | -6.1 | -1.2 | 4.9 | 3.5 |

| 6-Chloroindolin-2-one | -6.3 | -1.5 | 4.8 | 4.2 |

| This compound | -6.5 | -1.8 | 4.7 | 5.1 |

Note: The data in this table is illustrative and represents expected trends based on established principles of halogenation effects on aromatic systems. Actual values would require specific DFT calculations for each molecule.

The increased dipole moment predicted for the chlorinated derivatives reflects the introduction of polar C-Cl bonds, which can lead to stronger dipole-dipole interactions. The progressive decrease in the HOMO-LUMO gap suggests that dichlorination could increase the chemical reactivity of the indolin-2-one system, making it more susceptible to nucleophilic attack, for instance.

Q & A

Q. What are the recommended synthetic routes for 6,7-Dichloroindolin-2-one, and how can purity be validated?

The synthesis of this compound typically involves cyclization of substituted anilines or oxidation of indole precursors. For example, one method uses 6,7-dichloroindole as a starting material, followed by oxidation with reagents like meta-chloroperbenzoic acid (mCPBA) to form the oxindole core. Purity validation requires a combination of chromatographic (e.g., HPLC with >95% purity thresholds) and spectroscopic techniques (e.g., -NMR integration for byproduct detection). Ensure all synthetic steps are documented with reaction conditions (solvent, temperature, catalyst) and characterized intermediates .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and ring structure. For example, the carbonyl group at C2 appears as a distinct downfield signal (~170 ppm in -NMR).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHClNO) and isotopic patterns for chlorine atoms.

- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3200 cm (N-H stretch) confirm functional groups.

Cross-referencing with PubChem or DSSTox entries ensures alignment with published data .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the reaction mechanisms of this compound in catalytic processes?

Mechanistic studies require:

- Kinetic analysis : Monitor reaction rates under varying conditions (e.g., temperature, catalyst loading) to identify rate-determining steps.

- Isotopic labeling : Use -labeling or deuterated solvents to track oxygen or proton transfer pathways.

- Computational modeling : Density functional theory (DFT) to map transition states and intermediates. For example, studying the oxindole’s reactivity in C-H activation reactions could reveal electronic effects of chlorine substituents.

Ensure reproducibility by detailing experimental parameters (e.g., glovebox use for air-sensitive reactions) and validating results with control experiments .

Q. How should contradictory data on the biological activity of this compound be resolved?

Address discrepancies by:

- Standardizing assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition studies).

- Data triangulation : Combine in vitro (IC) and in silico (molecular docking) results to validate target engagement. For instance, if one study reports antitumor activity while another does not, compare dosing regimens and tumor models.

- Meta-analysis : Critically evaluate literature for methodological biases (e.g., purity of compounds, solvent effects). Open data repositories can facilitate cross-study comparisons .

Q. What strategies optimize the structure-activity relationship (SAR) analysis of this compound derivatives?

- Systematic substitution : Synthesize analogs with variations at C3 (e.g., hydroxylamino vs. methoxy groups) and assess biological activity.

- Multivariate statistics : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) or steric (Taft parameters) properties with potency.

- Crystallography : Resolve ligand-protein co-crystal structures to identify binding motifs. For example, chlorine atoms may enhance hydrophobic interactions in kinase pockets.

Document SAR trends in tables with standardized metrics (e.g., pIC ± SEM) and cite precedents from related indolinones .

Methodological Guidelines

Q. How should researchers document experimental procedures for reproducibility?

Follow the Beilstein Journal of Organic Chemistry’s guidelines:

Q. What criteria define robust data analysis in studies involving this compound?